N-(2-chloropyridin-4-yl)-N',N'-dimethylethane-1,2-diamine
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Overview
Description
N-(2-chloropyridin-4-yl)-N’,N’-dimethylethane-1,2-diamine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring and a dimethylethane-1,2-diamine moiety
Preparation Methods
The synthesis of N-(2-chloropyridin-4-yl)-N’,N’-dimethylethane-1,2-diamine typically involves the reaction of 2-chloropyridine with N,N-dimethylethylenediamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N-(2-chloropyridin-4-yl)-N’,N’-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-chloropyridin-4-yl)-N’,N’-dimethylethane-1,2-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(2-chloropyridin-4-yl)-N’,N’-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N-(2-chloropyridin-4-yl)-N’,N’-dimethylethane-1,2-diamine can be compared with other similar compounds such as:
N-(2-chloropyridin-4-yl)-N’-phenylurea: This compound also contains a chloropyridine ring but differs in its urea moiety, leading to different chemical and biological properties.
N-(2,6-dichloropyridin-4-yl)-N’-phenylurea:
The uniqueness of N-(2-chloropyridin-4-yl)-N’,N’-dimethylethane-1,2-diamine lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C9H14ClN3 |
---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
N-(2-chloropyridin-4-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C9H14ClN3/c1-13(2)6-5-11-8-3-4-12-9(10)7-8/h3-4,7H,5-6H2,1-2H3,(H,11,12) |
InChI Key |
LGWZJHIMHULEMC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CC(=NC=C1)Cl |
Origin of Product |
United States |
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